![molecular formula C13H17NO3S B3844889 ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate is a chemical compound that has been of interest to scientists due to its potential applications in the fields of medicine and agriculture. This compound is synthesized through a multi-step process involving the reaction of various chemical reagents.
Mechanism of Action
The exact mechanism of action of ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by interfering with cell cycle progression. In terms of its insecticidal properties, this compound may act as a neurotoxin, disrupting the nervous system of pests.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. It may also inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer progression. In terms of its insecticidal properties, this compound may disrupt the nervous system of pests by interfering with neurotransmitter signaling.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate in lab experiments is its potential as a novel anti-tumor agent. Its insecticidal properties also make it a potential candidate for use in pest control. However, one limitation of using this compound is its complex synthesis method, which may make it difficult and time-consuming to produce in large quantities for use in experiments.
Future Directions
There are several future directions for research on ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its mechanism of action and efficacy in treating inflammatory diseases. Another area of interest is its insecticidal properties. Research is needed to determine its effectiveness against a wider range of pests and its potential as a natural alternative to synthetic pesticides. Additionally, more research is needed to optimize the synthesis method of this compound for large-scale production.
Scientific Research Applications
Ethyl [2-(2-oxo-4-hexen-1-yl)-1,3-thiazol-4-yl]acetate has been studied for its potential applications in the fields of medicine and agriculture. In medicine, this compound has been shown to exhibit anti-tumor activity in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent. In agriculture, this compound has been shown to have insecticidal properties against various pests.
properties
IUPAC Name |
ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-5-6-11(15)8-12-14-10(9-18-12)7-13(16)17-4-2/h3,5,9H,4,6-8H2,1-2H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUOZPBRSHCHI-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC(=O)CC=CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)CC(=O)C/C=C/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.